molecular formula C21H27N5O2 B2361275 (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1448071-79-1

(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2361275
CAS RN: 1448071-79-1
M. Wt: 381.48
InChI Key: CZMNJDGNFUNHTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Novel triazole derivatives, including those synthesized using morpholine and methyl piperazine, exhibited antimicrobial properties against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
  • Anticancer and Antituberculosis Studies : Derivatives of (piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities, highlighting their potential as therapeutic agents in treating these diseases (Mallikarjuna et al., 2014).
  • Glucan Synthase Inhibitors : A series of pyridazinones, including those with piperazin-1-yl and morpholino groups, were identified as β-1,3-glucan synthase inhibitors, presenting a new avenue for antifungal drug development (Ting et al., 2011).

Structural Analysis and Chemical Synthesis

  • Hirshfeld Surface Analysis : A novel bioactive heterocycle containing morpholino and piperidin-1-yl groups underwent antiproliferative activity evaluation, and its structure was characterized, including by X-ray diffraction studies. Hirshfeld surface analysis was used to analyze intermolecular interactions in the solid state, illustrating the compound's molecular stability and potential biological interactions (Prasad et al., 2018).
  • Solvatochromism and Logic Gates : The study of solvent polarity reconfigurable fluorescent logic gates, incorporating a piperazine receptor, demonstrated the potential of these compounds in probing cellular microenvironments and protein interfaces, indicating the versatility of these compounds beyond traditional therapeutic applications (Gauci & Magri, 2022).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16-3-4-18(13-17(16)2)21(27)26-7-5-25(6-8-26)20-14-19(15-22-23-20)24-9-11-28-12-10-24/h3-4,13-15H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMNJDGNFUNHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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